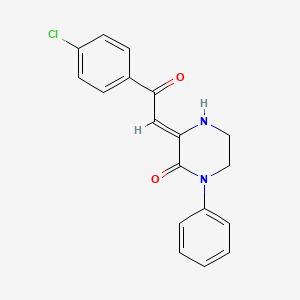
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone
描述
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as CPP or CPP-115, is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for a variety of neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar effects on the brain.
作用机制
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which helps to regulate neuronal activity and can have a calming effect on the brain. This mechanism of action is similar to that of vigabatrin, the antiepileptic drug from which 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 is derived.
Biochemical and Physiological Effects:
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and help to regulate neuronal activity. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
实验室实验的优点和局限性
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in a variety of neurological disorders. However, there are also some limitations to using 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 in lab experiments. It can be difficult to control the dosage, and there is a risk of toxicity at high doses.
未来方向
There are a variety of future directions for research on 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115. One area of interest is its potential as a treatment for addiction. 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to be effective in reducing drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for schizophrenia. 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a treatment for this disorder in humans. Additionally, further research is needed to determine the optimal dosage and administration of 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 for different neurological disorders.
科学研究应用
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to be effective in treating a variety of neurological disorders, including addiction, epilepsy, and schizophrenia. It works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and has been implicated in a variety of neurological disorders.
属性
IUPAC Name |
(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16-18(23)21(11-10-20-16)15-4-2-1-3-5-15/h1-9,12,20H,10-11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOHDHOOPJRTA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone | |
CAS RN |
178408-27-0 | |
| Record name | Piperazinone, 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



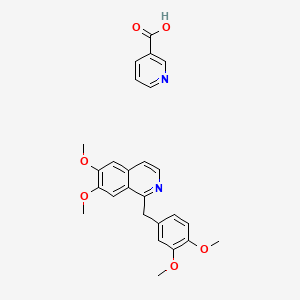
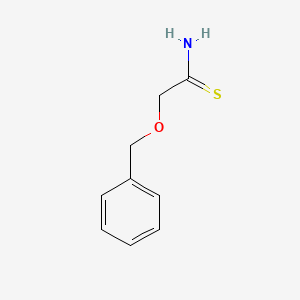
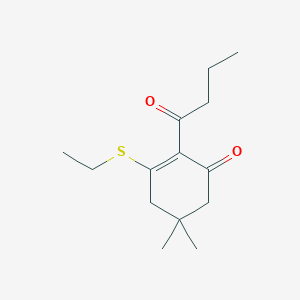
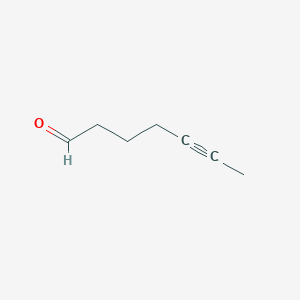
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)
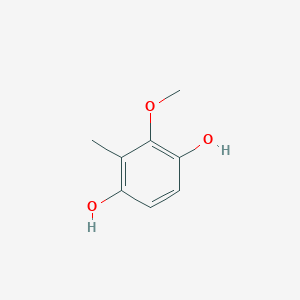

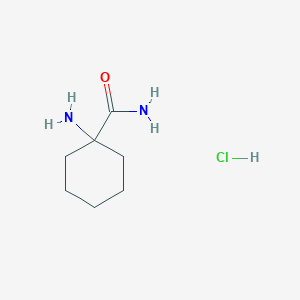


![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)
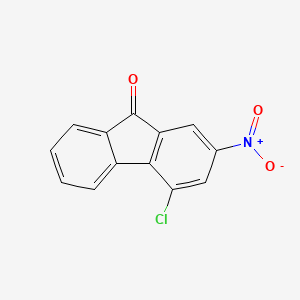
![2-[(4-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B3367463.png)
